Methyl 7,7-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate
Description
Methyl 7,7-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate (CAS No. 1934429-47-6) is a spirocyclic ester with the molecular formula C₉H₁₄O₄ and a molecular weight of 186.21 g/mol. Its structure features a spiro[2.4]heptane core, where two oxygen atoms are integrated into a 3-membered and 5-membered ring system (1,5-dioxaspiro). The 7,7-dimethyl substituents on the spiro carbon and the methyl ester group at position 2 contribute to its steric and electronic properties.
Properties
Molecular Formula |
C9H14O4 |
|---|---|
Molecular Weight |
186.20 g/mol |
IUPAC Name |
methyl 4,4-dimethyl-1,6-dioxaspiro[2.4]heptane-2-carboxylate |
InChI |
InChI=1S/C9H14O4/c1-8(2)4-12-5-9(8)6(13-9)7(10)11-3/h6H,4-5H2,1-3H3 |
InChI Key |
XROAHSZECOKVDK-UHFFFAOYSA-N |
Canonical SMILES |
CC1(COCC12C(O2)C(=O)OC)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 7,7-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2,2-dimethyl-1,3-propanediol with dimethyl carbonate in the presence of a base catalyst to form the spirocyclic intermediate. This intermediate is then esterified with methanol to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound .
Chemical Reactions Analysis
Types of Reactions
Methyl 7,7-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 7,7-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 7,7-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to fit into unique binding sites on enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, including enzyme inhibition or activation, receptor modulation, and changes in cellular signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Differences
The compound is compared to two analogs from the spirocyclic ester family:
Methyl 2-methyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate
- Molecular Formula : C₈H₁₂O₄
- Molecular Weight : 172.18 g/mol (calculated)
- Key Differences: Substituent Position: A single methyl group at position 2 instead of 7,7-dimethyl groups. Availability: Discontinued, suggesting challenges in synthesis or stability .
Ethyl 2-ethyl-1,6-dioxaspiro[2.6]nonane-2-carboxylate
- Molecular Formula : C₁₁H₁₈O₄
- Molecular Weight : 214.26 g/mol (calculated)
- Key Differences: Ring Size: Larger spiro[2.6]nonane system (vs. [2.4]heptane), increasing conformational flexibility. Ester Group: Ethyl ester (vs. methyl), which may slow hydrolysis rates due to reduced electrophilicity. Availability: Discontinued .
Comparative Data Table
Implications of Structural Variations
- Steric Effects : The 7,7-dimethyl groups in the target compound introduce significant steric hindrance, which may stabilize the spiro system against ring-opening reactions but reduce accessibility for nucleophilic attacks on the ester group.
- Reactivity : The methyl ester in the target compound is more reactive toward hydrolysis compared to the ethyl analog, aligning with general ester reactivity trends.
- Lipophilicity: The ethyl substituent and larger spiro system in the nonane derivative increase lipophilicity, which could enhance bioavailability in drug design contexts.
Biological Activity
Methyl 7,7-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate is a complex organic compound notable for its unique spirocyclic structure, which includes a dioxaspiro framework and a carboxylate functional group. This compound has garnered attention in various fields, particularly organic synthesis and medicinal chemistry, due to its potential biological activities and interactions with biomolecules.
Structural Characteristics
The molecular formula of this compound is CHO, and it features a spirocyclic arrangement that contributes to its distinctive chemical properties. The presence of both ester and dioxaspiro functionalities enhances its reactivity and versatility as a synthetic intermediate in organic reactions .
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| This compound | CHO | Contains both ester and dioxaspiro functionalities |
| Ethyl 7,7-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate | CHO | Variation in substituents affects reactivity |
| 1,5-Dioxaspiro[2.4]heptane | CHO | Lacks ester functional group |
Cytotoxicity Studies
Preliminary biological assays have indicated that this compound exhibits moderate cytotoxicity against various cancer cell lines. For instance, studies have shown that it has an IC value of approximately 15 μg/mL against human bronchopulmonary non-small-cell lung carcinoma (NSCLC-N6) cell lines . Flow cytometry assays revealed that treatment with this compound led to inhibition of cell proliferation during the G1 phase of the cell cycle, suggesting potential mechanisms of action involving enzyme inhibition or terminal cell differentiation .
The mechanism of action for this compound involves its interaction with specific molecular targets within biological systems. It is believed to modulate various biochemical pathways, which may account for its observed cytotoxic effects . Further research is essential to elucidate the precise molecular mechanisms and potential therapeutic applications.
Research Applications
This compound has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is under investigation for its potential biological activities and interactions with biomolecules.
Medicine: It is explored for therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials .
Synthesis and Modification
The synthesis of this compound typically involves the reaction of 2,2-dimethyl-1,3-propanediol with dimethyl carbonate in the presence of a base catalyst. This reaction yields the spirocyclic intermediate, which is then esterified with methanol to produce the final product . The compound's ability to undergo various chemical transformations allows for the creation of derivatives with potentially enhanced biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
